molecular formula C11H11ClO3 B1208280 Ethyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 2881-63-2

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No. B1208280
Key on ui cas rn: 2881-63-2
M. Wt: 226.65 g/mol
InChI Key: DGCZHKABHPDNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028381

Procedure details

The starting material is prepared as follows: A solution of 96.6 g of 4-chloro acetophenone in 300 ml of diethyl carbonate is added dropwise to a suspension of 34 g sodium hydride (55% in mineral oil, washed twice with diethyl ether) in 400 ml of diethyl carbonate at ice bath temperature, then at room temperature for 2 days. To the dark solution is then added crushed ice and 5N hydrochloric acid to adjust the pH to 6-7. After dilution with diethyl ether, the layers are separated, the organic phase washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. After removal of the solvents, the oily ethyl 3-(4-chloro-phenyl)-3-oxo-propionate is obtained.
Quantity
96.6 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].[H-].[Na+].[C:13](=O)([O:17]CC)[O:14][CH2:15][CH3:16]>>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH2:1][C:13]([O:14][CH2:15][CH3:16])=[O:17])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
96.6 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
34 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(OCC)(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
WASH
Type
WASH
Details
washed twice with diethyl ether) in 400 ml of diethyl carbonate at ice bath temperature
ADDITION
Type
ADDITION
Details
To the dark solution is then added
CUSTOM
Type
CUSTOM
Details
crushed ice and 5N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After dilution with diethyl ether, the layers are separated
WASH
Type
WASH
Details
the organic phase washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvents

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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